molecular formula C14H19NO3 B8304234 3-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester

3-Hydroxy-2-methyl-piperidine-1-carboxylic acid benzyl ester

Cat. No. B8304234
M. Wt: 249.30 g/mol
InChI Key: SLYQEJBYVKKBNK-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

To a solution of 1.4 g (9.232 mmol) 2-methyl-piperidin-3-ol (CAS: 4766-56-7) in 9.8 ml dichloromethane under argon at room temperature, was added 2.57 ml (18.46 mmol) triethylamine. The mixture was stirred for 15 minutes and then cooled to 0° C. 1.37 ml (9.232 mmol) benzyl chloroformate was added dropwise. The reaction mixture was allowed to come to room temperature and the stirring was continued overnight. The mixture was extracted three times with water and the combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 30) to provide 800 mg (34.8%) of the title compound as a colorless oil. MS (m/e): 272.4 (M+Na+)
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
solvent
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Yield
34.8%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]([OH:8])[CH2:6][CH2:5][CH2:4][NH:3]1.C(N(CC)CC)C.Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18]>ClCCl>[CH2:20]([O:19][C:17]([N:3]1[CH2:4][CH2:5][CH2:6][CH:7]([OH:8])[CH:2]1[CH3:1])=[O:18])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1NCCCC1O
Name
Quantity
2.57 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.37 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
WAIT
Type
WAIT
Details
the stirring was continued overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 30)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(C(CCC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 34.8%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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